2-Methylcyclopropane-1-carbonyl chloride
Overview
Description
2-Methylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C5H7ClO It is a derivative of cyclopropane, featuring a carbonyl chloride functional group attached to a methyl-substituted cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclopropane-1-carbonyl chloride typically involves the reaction of 2-methylcyclopropane-1-carboxylic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:
2-Methylcyclopropane-1-carboxylic acid+Thionyl chloride→2-Methylcyclopropane-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
This reaction is usually carried out under reflux conditions, with the thionyl chloride acting as both the chlorinating agent and the solvent. The reaction mixture is heated to facilitate the conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-methylcyclopropane-1-carboxylic acid and hydrogen chloride.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Requires strong reducing agents and is usually performed under anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
2-Methylcyclopropane-1-carboxylic acid: Formed by hydrolysis.
2-Methylcyclopropane-1-methanol: Formed by reduction.
Scientific Research Applications
2-Methylcyclopropane-1-carbonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Development: Used in the synthesis of potential drug candidates.
Material Science: Employed in the preparation of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The reactivity of 2-Methylcyclopropane-1-carbonyl chloride is primarily due to the presence of the carbonyl chloride functional group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The mechanism of action involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbonyl chloride: Lacks the methyl substitution, resulting in different reactivity and properties.
2-Methylcyclopropane-1-carboxylic acid: The carboxylic acid analog of 2-Methylcyclopropane-1-carbonyl chloride.
2-Methylcyclopropane-1-methanol: The alcohol analog, formed by reduction of the carbonyl chloride group.
Uniqueness
This compound is unique due to its combination of a strained cyclopropane ring and a reactive carbonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-methylcyclopropane-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSMKLZZQPGJRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311813 | |
Record name | 2-methylcyclopropane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52194-65-7, 60733-34-8 | |
Record name | NSC245492 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245492 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methylcyclopropane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylcyclopropane-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 52194-65-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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